DL-Threonine methyl ester hydrochloride

Descripción

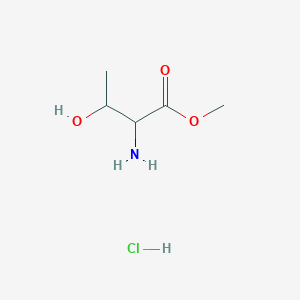

The exact mass of the compound Methyl 2-amino-3-hydroxybutanoate hydrochloride is 169.0505709 g/mol and the complexity rating of the compound is 104. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

methyl 2-amino-3-hydroxybutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSJLLVVZFTDEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585280 | |

| Record name | Methyl threoninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62076-66-8, 2170123-34-7 | |

| Record name | Methyl threoninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-3-hydroxybutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

DL-Threonine Methyl Ester Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Threonine methyl ester hydrochloride is a racemic mixture of the methyl ester of the essential amino acid threonine, presented as a hydrochloride salt. This derivative of threonine serves as a crucial building block in various chemical syntheses, particularly in the fields of peptide synthesis and medicinal chemistry. Its ester and salt forms offer advantages in terms of solubility and reactivity in specific applications. This technical guide provides an in-depth overview of the core properties, experimental protocols, and relevant biological context of this compound.

Core Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that some properties may be reported for the individual L- or D-enantiomers, which are provided here for reference.

Physicochemical Data

| Property | Value | Source |

| Chemical Name | methyl 2-amino-3-hydroxybutanoate hydrochloride | [1] |

| Synonyms | H-DL-Thr-OMe.HCl, DL-Threonine methyl ester HCl | [2] |

| CAS Number | 62076-66-8 | [3] |

| Molecular Formula | C₅H₁₂ClNO₃ | [3] |

| Molecular Weight | 169.61 g/mol | [4] |

| Appearance | White to off-white solid/powder | [5] |

| Melting Point | 125 °C (for DL-form) | |

| 64 °C (for L-form) | ||

| Solubility | Soluble in water. | [6][7] |

| Storage Conditions | Store at -20°C for long-term stability. The compound is hygroscopic and moisture-sensitive. | [2][6] |

Spectral Data (Representative for L-isomer)

| Technique | Data | Source |

| ¹³C NMR | Spectral data available in public databases. | [4] |

| ATR-IR | Spectral data available in public databases. | [4] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of amino acid methyl ester hydrochlorides is through the esterification of the corresponding amino acid using methanol (B129727) in the presence of an activating agent such as thionyl chloride or trimethylchlorosilane.[8]

Materials:

-

DL-Threonine

-

Anhydrous Methanol

-

Thionyl Chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)

-

Round bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure using Thionyl Chloride:

-

In a round bottom flask, suspend DL-Threonine (1 equivalent) in anhydrous methanol.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

-

Once the reaction is complete, remove the solvent and excess reagent under reduced pressure using a rotary evaporator.

-

The resulting solid is the crude this compound.

Procedure using Trimethylchlorosilane:

-

To a round bottom flask containing DL-Threonine (1 equivalent), add freshly distilled trimethylchlorosilane (2 equivalents) slowly with stirring.[8]

-

Add anhydrous methanol and stir the resulting solution or suspension at room temperature.[8]

-

Monitor the reaction by TLC.[8]

-

Upon completion, concentrate the reaction mixture on a rotary evaporator to yield the product.[8]

Purification

The crude product can be purified by recrystallization.

Materials:

-

Crude this compound

-

Appropriate solvent system (e.g., methanol/diethyl ether, ethanol/hexane)

-

Heating mantle

-

Ice bath

Procedure:

-

Dissolve the crude solid in a minimum amount of hot methanol or ethanol.

-

Slowly add a less polar solvent like diethyl ether or hexane (B92381) until turbidity is observed.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to facilitate crystallization.

-

Collect the crystals by filtration, wash with a small amount of the cold, less polar solvent, and dry under vacuum.

For higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed, typically using a C18 column with a water/acetonitrile gradient.[9][10]

Analytical Methods

Thin Layer Chromatography (TLC):

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A mixture of polar and non-polar solvents, such as dichloromethane/methanol or ethyl acetate/methanol, can be used. The exact ratio may need to be optimized.

-

Visualization: Staining with ninhydrin (B49086) solution followed by heating will reveal the amino acid ester as a colored spot.

Role in Synthesis and Drug Development

This compound, and its enantiopure forms, are valuable intermediates in organic synthesis, particularly in the construction of complex molecules like peptides and therapeutic agents.

Peptide Synthesis

The esterification of the carboxylic acid group and the protection of the amino group as a hydrochloride salt make this compound a suitable building block for peptide synthesis. It can be used in both solid-phase and solution-phase peptide synthesis.[5][10]

A general workflow for its incorporation into a peptide chain is depicted below.

Caption: General workflow for using threonine methyl ester in peptide synthesis.

Chiral Building Block in Drug Discovery

As a chiral molecule, the enantiomers of threonine methyl ester hydrochloride are used as starting materials for the asymmetric synthesis of various pharmaceutical compounds. For instance, L-threonine methyl ester hydrochloride has been utilized in the synthesis of thiopeptide derivatives with potential antibacterial activity.[11]

Biological Context and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the biological roles of its parent molecule, L-threonine, are well-documented. L-threonine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet. It plays a vital role in protein synthesis, metabolism, and immune function.[12]

Recent research has also elucidated the function of L-threonine as a signaling molecule. In mouse embryonic stem cells (mESCs), L-threonine has been shown to regulate the G1/S phase transition of the cell cycle, promoting proliferation. This regulation occurs through the activation of several key signaling pathways, including PI3K/Akt, MAPKs, and mTORC.

The proposed signaling cascade initiated by L-threonine is illustrated in the following diagram. It is important to note that this pathway has been characterized for L-threonine, and its direct applicability to this compound would require further investigation.

Caption: L-Threonine-induced signaling pathway promoting mESC proliferation.

Conclusion

This compound is a versatile and valuable chemical entity for researchers in chemistry and drug development. Its well-defined properties and established synthetic utility make it a reliable building block for creating novel peptides and complex organic molecules. While its direct biological activities are not extensively studied, the known signaling roles of its parent amino acid, L-threonine, provide a foundation for future investigations into the biological effects of this and other threonine derivatives. The experimental protocols outlined in this guide offer a practical starting point for the synthesis, purification, and analysis of this compound in a laboratory setting.

References

- 1. CN103450040A - Synthesis method of D-threonine - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. Methyl L-threoninate hydrochloride | C5H12ClNO3 | CID 2734893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 39994-75-7: L-Threonine, methyl ester, hydrochloride (… [cymitquimica.com]

- 6. L-Threonine methyl ester hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. teledyneisco.com [teledyneisco.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Threonine (Thr) Amino Acid Guide - Creative Peptides [creative-peptides.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to DL-Threonine Methyl Ester Hydrochloride

Abstract: This document provides a comprehensive technical overview of this compound, a derivative of the essential amino acid threonine. It is a crucial building block and intermediate in various synthetic and research applications. This guide details its chemical structure, physicochemical properties, synthesis protocols, and significant applications in the fields of medicinal chemistry, peptide synthesis, and metabolic research.

Chemical Structure and Properties

This compound is the hydrochloride salt of the methyl ester of DL-Threonine. The presence of the methyl ester group makes it a more reactive component for chemical synthesis compared to the parent amino acid, while the hydrochloride salt form enhances its solubility in aqueous solutions and improves its stability.[1]

The structure consists of a central chiral carbon bonded to an amino group, a carboxyl group esterified with a methyl group, a hydrogen atom, and a secondary alcohol group on the adjacent carbon. As a "DL" mixture, it contains an equal amount of the D- and L-enantiomers.

Chemical Identifiers and Properties:

| Property | Value | Source(s) |

| Chemical Name | This compound | [2][3] |

| CAS Number | 62076-66-8 | [2][4] |

| Molecular Formula | C₅H₁₂ClNO₃ or C₅H₁₁NO₃·HCl | [2][5] |

| Molecular Weight | 169.61 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water | [1] |

| Purity | Typically ≥98% | [5] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |

Synthesis and Experimental Protocols

The esterification of amino acids like threonine is a fundamental reaction. Several methods have been established, with the Fischer esterification and its variations being the most common.

Experimental Protocol: Esterification using Thionyl Chloride in Methanol (B129727)

This is a widely used and efficient method for preparing amino acid methyl esters. Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ, which then protonates the carboxylic acid, making it susceptible to nucleophilic attack by methanol.

Methodology:

-

Reaction Setup: A reaction flask equipped with a magnetic stirrer and a drying tube is charged with anhydrous methanol.

-

Cooling: The methanol is cooled to a low temperature, typically between -10°C and 0°C, using an ice-salt or dry ice-acetone bath.

-

Reagent Addition: Thionyl chloride is added dropwise to the cooled methanol with vigorous stirring. This reaction is exothermic and generates HCl gas.

-

Addition of Amino Acid: DL-Threonine is then added portion-wise to the reaction mixture while maintaining the low temperature.

-

Reaction Progression: After the addition is complete, the cooling bath is removed, and the mixture is allowed to warm to room temperature. The reaction is typically stirred for 16-24 hours.[6]

-

Workup: The solvent and any excess thionyl chloride are removed under reduced pressure (in vacuo) using a rotary evaporator.

-

Isolation: The resulting crude solid, this compound, is obtained in nearly quantitative yield and can be purified further by recrystallization, for example, from an ethyl acetate/hexane mixture.[6]

Experimental Protocol: Esterification using Trimethylchlorosilane (TMSCl) in Methanol

This method offers a convenient and milder alternative for preparing amino acid methyl esters at room temperature.[7]

Methodology:

-

Reaction Setup: DL-Threonine is suspended in anhydrous methanol at room temperature in a suitable reaction flask.

-

Reagent Addition: Trimethylchlorosilane (TMSCl) is added to the suspension. The TMSCl reacts with methanol to generate HCl, which catalyzes the esterification.

-

Reaction Progression: The mixture is stirred at room temperature until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: The reaction mixture is concentrated under reduced pressure to yield the solid hydrochloride salt of the amino acid methyl ester. The product can then be purified by recrystallization.

Applications in Research and Drug Development

This compound serves as a versatile building block and intermediate in several scientific domains.

-

Peptide Synthesis: It is a fundamental component in the synthesis of peptides. The esterified carboxyl group allows for efficient coupling reactions with the N-terminus of another amino acid, forming the peptide bond, a critical step in drug development and biochemistry.[1][8][9]

-

Chiral Synthesis: As a chiral molecule, it is a valuable starting material or intermediate in the asymmetric synthesis of complex organic molecules, particularly pharmaceuticals and agrochemicals.[10]

-

Biochemical and Metabolic Research: The compound is utilized in metabolic studies to investigate amino acid pathways and their roles in various physiological and pathological conditions.[8] It is also used in protein engineering to modify protein structures for enhanced stability or functionality.[8]

-

Nutritional Science: Amino acid derivatives are explored as food and feed additives and as ergogenic supplements that may influence anabolic hormone secretion, provide fuel during exercise, and prevent muscle damage.[2][3][11]

Visualization of Synthesis Pathway

The following diagram illustrates the general synthesis pathway for this compound via the thionyl chloride method.

Caption: Fischer esterification of DL-Threonine using methanol and thionyl chloride.

References

- 1. CAS 39994-75-7: L-Threonine, methyl ester, hydrochloride (… [cymitquimica.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. scbt.com [scbt.com]

- 6. prepchem.com [prepchem.com]

- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. CN103450040A - Synthesis method of D-threonine - Google Patents [patents.google.com]

- 11. L-Threonine methyl ester hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to DL-Threonine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DL-Threonine methyl ester hydrochloride, a key amino acid derivative utilized in synthetic chemistry and pharmaceutical development. This document details its chemical properties, synthesis protocols, and applications, with a focus on providing practical information for laboratory and research settings.

Core Chemical Properties

This compound is the hydrochloride salt of the methyl ester of the racemic amino acid DL-Threonine. The esterification of the carboxylic acid group enhances its solubility in organic solvents and makes it a versatile intermediate for further chemical modifications, particularly in peptide synthesis where the amino group requires protection.

Quantitative Data Summary

| Property | Value | References |

| Molecular Weight | 169.61 g/mol | [1] |

| Molecular Formula | C₅H₁₂ClNO₃ | |

| CAS Number | 62076-66-8 | |

| Appearance | White to off-white solid | |

| Purity | Typically ≥98% | [2] |

| Solubility | Soluble in water. | [3] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the esterification of DL-Threonine. Two prevalent methods are detailed below.

Method 1: Fischer Esterification using Thionyl Chloride

This classic method involves the reaction of DL-Threonine with methanol (B129727) in the presence of thionyl chloride (SOCl₂), which acts as a source of HCl in situ to catalyze the reaction and form the hydrochloride salt.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend DL-Threonine in anhydrous methanol at -10 °C.

-

Reagent Addition: Slowly add thionyl chloride dropwise to the cooled suspension.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield the final product.

Method 2: Esterification using Trimethylchlorosilane

An alternative and often milder method utilizes trimethylchlorosilane (TMSCl) to facilitate the esterification of the amino acid in methanol.[4]

-

Reaction Setup: To a suspension of DL-Threonine in methanol in a round-bottom flask, add trimethylchlorosilane at room temperature.[4]

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove methanol and excess TMSCl.[4]

-

Purification: The crude product is often washed with a non-polar solvent like diethyl ether to remove impurities, yielding the hydrochloride salt.

Applications in Research and Development

This compound is a valuable building block in organic synthesis, primarily within the pharmaceutical and biotechnology sectors.

-

Peptide Synthesis: It serves as a crucial starting material for the incorporation of threonine residues into peptide chains. The methyl ester protects the carboxylic acid moiety, allowing for selective reaction at the amino group. The hydrochloride salt form can improve the stability and handling of the compound.[3]

-

Chiral Synthesis: As a chiral molecule, it is employed as a starting material or a resolving agent in the asymmetric synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

-

Drug Discovery: It is used in the synthesis of novel chemical entities and libraries of compounds for high-throughput screening in drug discovery programs. For instance, it has been used in the synthesis of derivatives with potential antimicrobial activity.

-

Metabolic Studies: In biochemical research, labeled versions of this compound can be used to study amino acid metabolism and its role in various physiological and pathological processes.[5]

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), the α-proton, the β-proton, and the methyl group protons of the threonine side chain.

-

¹³C NMR: The carbon NMR would display signals for the carbonyl carbon of the ester, the α-carbon, the β-carbon, the side-chain methyl carbon, and the ester methyl carbon.

-

IR Spectroscopy: The infrared spectrum will be characterized by the presence of a strong carbonyl stretch from the ester group (around 1740 cm⁻¹), N-H stretching vibrations, and O-H stretching from the hydroxyl group.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It may cause skin and eye irritation.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Store the compound in a cool, dry place.

References

- 1. Methyl L-threoninate hydrochloride | C5H12ClNO3 | CID 2734893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. CAS 39994-75-7: L-Threonine, methyl ester, hydrochloride (… [cymitquimica.com]

- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

In-Depth Technical Guide: DL-Threonine Methyl Ester Hydrochloride

CAS Number: 62076-66-8

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of DL-Threonine methyl ester hydrochloride, a racemic mixture of the methyl ester of the essential amino acid threonine. This document consolidates critical data, experimental protocols, and insights into its potential biological relevance, serving as a vital resource for professionals in research and drug development.

Chemical and Physical Data

This compound is a stable, water-soluble compound, making it a versatile reagent in various biochemical and pharmaceutical applications. While much of the detailed physical data is reported for its individual enantiomers, this section compiles the available information for the racemic mixture and its components.

| Property | Data | Source |

| CAS Number | 62076-66-8 | N/A |

| Molecular Formula | C₅H₁₂ClNO₃ | [1] |

| Molecular Weight | 169.61 g/mol | [1] |

| Appearance | White to off-white crystalline powder or yellowish oil | N/A |

| Melting Point | Data for L-enantiomer: 64°C (conflicting reports of 145-147°C exist) | N/A |

| Solubility | Soluble in water | N/A |

| Purity | Typically ≥98% | N/A |

| Storage | Recommended at -20°C or 0-8°C | N/A |

Synthesis and Experimental Protocols

The synthesis of threonine methyl ester hydrochloride is a fundamental procedure in peptide chemistry, enabling the protection of the carboxylic acid group of threonine for subsequent coupling reactions. Below are generalized experimental protocols for its synthesis and application in peptide synthesis.

General Synthesis of Threonine Methyl Ester Hydrochloride

This protocol describes a common method for the esterification of an amino acid using thionyl chloride in methanol (B129727).

Materials:

-

DL-Threonine

-

Anhydrous Methanol

-

Thionyl Chloride (SOCl₂)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Rotary evaporator

Procedure:

-

Under an inert atmosphere, cool anhydrous methanol in a flask to -10°C.

-

Slowly add thionyl chloride dropwise to the cooled methanol with stirring.

-

Add DL-Threonine to the solution.

-

Allow the reaction mixture to gradually warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent and any excess thionyl chloride under reduced pressure using a rotary evaporator to yield the crude this compound.

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Application in Peptide Synthesis

This compound serves as a crucial building block in peptide synthesis. The methyl ester protects the C-terminus, allowing for the controlled formation of a peptide bond with the N-terminus of another amino acid.

General Peptide Coupling Protocol:

-

The N-protected amino acid is activated using a coupling reagent (e.g., DCC, HBTU).

-

This compound is added, and the reaction is carried out in the presence of a base to neutralize the hydrochloride.

-

The newly formed dipeptide is then isolated and purified.

-

The protecting groups can be selectively removed to allow for further elongation of the peptide chain.

Biological Significance and Signaling Pathways

While specific studies on the direct involvement of this compound in signaling pathways are limited, the biological roles of its parent molecule, L-threonine, are well-documented. L-threonine is an essential amino acid that plays a critical role in protein synthesis and metabolism.

Recent research has shed light on the signaling pathways modulated by L-threonine, particularly in the context of cell proliferation and self-renewal. Studies in mouse embryonic stem cells (mESCs) have demonstrated that L-threonine can stimulate the G1/S phase transition through a complex signaling cascade.[2] This pathway is initiated at the cell membrane and involves the activation of several key protein kinases.

L-Threonine Induced Signaling Pathway in mESCs

Caption: L-Threonine signaling cascade in mouse embryonic stem cells.

This signaling pathway highlights the potential for amino acid derivatives to act as signaling molecules, influencing fundamental cellular processes.[2] While this pathway is described for L-threonine, it provides a valuable framework for investigating the potential biological activities of this compound in various cell types and disease models.

Applications in Drug Development and Research

This compound is a valuable tool for:

-

Peptide Synthesis: As a protected form of threonine, it is essential for the synthesis of peptides and peptidomimetics with potential therapeutic applications.

-

Drug Discovery: It can be used as a starting material for the synthesis of novel small molecules and libraries for high-throughput screening.

-

Nutritional Science: As a derivative of an essential amino acid, it may be used in studies related to nutritional supplements and their impact on metabolic pathways.[1]

-

Biochemical Research: It can serve as a probe to study amino acid transporters and metabolic enzymes.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

This technical guide serves as a foundational resource for understanding the properties and applications of this compound. Further research is warranted to fully elucidate the specific biological activities and potential therapeutic applications of this racemic mixture.

References

An In-depth Technical Guide to the Synthesis of DL-Threonine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of DL-Threonine methyl ester hydrochloride, a key intermediate in the production of various pharmaceuticals and a valuable building block in organic synthesis. This document details established synthetic pathways, experimental protocols, and quantitative data to support research and development in the chemical and pharmaceutical industries.

Introduction

This compound is the hydrochloride salt of the methyl ester of DL-Threonine, a racemic mixture of the essential amino acid. The esterification of the carboxylic acid group and the formation of the hydrochloride salt of the amine group are crucial modifications that enhance the compound's solubility and reactivity for subsequent chemical transformations, particularly in peptide synthesis. This guide will focus on the prevalent and efficient methods for its preparation.

Synthetic Pathways

The synthesis of this compound is primarily achieved through the esterification of DL-Threonine. The most common and effective methods employ an acid catalyst to facilitate the reaction between the carboxylic acid group of threonine and methanol (B129727). Two principal pathways are highlighted:

-

Thionyl Chloride (SOCl₂) in Methanol: This is a classic and widely used method for the esterification of amino acids. Thionyl chloride reacts with methanol in situ to form hydrogen chloride (HCl) and methyl sulfite. The generated HCl protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.

-

Trimethylchlorosilane (TMSCl) in Methanol: This method offers a milder and often more convenient alternative to the thionyl chloride method.[1][2] Trimethylchlorosilane reacts with methanol to generate HCl in a more controlled manner.[1][2] This system is effective for the esterification of a wide range of amino acids with good to excellent yields.[1][2]

Core Synthesis Diagram

Caption: General reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from the cited experimental protocols.

| Method | Starting Material | Reagents | Reaction Time | Yield | Reference |

| Thionyl Chloride | D(+)-Threonine | Thionyl chloride, Methanol | 16 hours | Quantitative | [3] |

| Thionyl Chloride | D-allothreonine | Thionyl chloride, Methanol | 48 hours | 99.5% | [4] |

| Trimethylchlorosilane | Amino Acids | Trimethylchlorosilane, Methanol | 12-24 hours | Good-Excellent | [1][2] |

Note: While the provided literature primarily details the synthesis of D-threonine derivatives, the methods are directly applicable to the synthesis of the DL-racemic mixture.

Experimental Protocols

Method 1: Thionyl Chloride in Methanol

This protocol is adapted from a standard procedure for the synthesis of amino acid methyl esters.[3][5]

Materials:

-

DL-Threonine

-

Anhydrous Methanol

-

Thionyl Chloride (SOCl₂)

-

Diethyl ether or tert-Butyl methyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a drying tube, cool anhydrous methanol to -10°C using an ice-salt bath.

-

Slowly add thionyl chloride dropwise to the cold methanol with constant stirring. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

-

Once the addition of thionyl chloride is complete, add DL-Threonine to the reaction mixture in one portion.

-

Remove the cooling bath and allow the reaction mixture to stir at room temperature for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator.

-

The resulting crude product, this compound, is obtained as a white solid.

-

To purify the product, it can be triturated with diethyl ether or tert-butyl methyl ether and then collected by filtration. The solid is then washed with the ether and dried under vacuum.

Method 2: Trimethylchlorosilane in Methanol

This protocol is based on a convenient and mild esterification procedure.[1][2]

Materials:

-

DL-Threonine

-

Anhydrous Methanol

-

Trimethylchlorosilane (TMSCl)

Procedure:

-

In a round-bottom flask, suspend DL-Threonine in anhydrous methanol.

-

To this suspension, add trimethylchlorosilane dropwise at room temperature with vigorous stirring.

-

Continue to stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.

Experimental Workflow Diagram

Caption: A generalized experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be reliably achieved through the esterification of DL-Threonine using either thionyl chloride or trimethylchlorosilane in methanol. Both methods provide high yields of the desired product. The choice of method may depend on the scale of the reaction, the availability of reagents, and the desired level of reaction control, with the TMSCl method generally being considered milder. The detailed protocols and workflow provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

The Versatile Role of DL-Threonine Methyl Ester Hydrochloride in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Threonine methyl ester hydrochloride, a racemic mixture of the methyl ester derivative of the essential amino acid threonine, serves as a crucial and versatile building block in numerous areas of chemical and pharmaceutical research. Its bifunctional nature, possessing both an amino and a carboxyl group, along with a secondary hydroxyl group on its side chain, makes it an attractive chiral precursor for the synthesis of a wide array of complex molecules. This technical guide provides an in-depth overview of the applications of this compound in research, with a focus on its utility in peptide synthesis, as a chiral synthon for pharmaceuticals, and in analytical applications.

Core Applications in Research

The utility of this compound in the research landscape is multifaceted. It is primarily employed as a starting material or an intermediate in the synthesis of more complex molecules where the threonine scaffold is a key structural motif. Its applications can be broadly categorized into three main areas:

-

Peptide Synthesis: As a protected amino acid derivative, it is a fundamental component in the stepwise synthesis of peptides and peptidomimetics.

-

Chiral Building Block for Drug Discovery: The inherent chirality of threonine is leveraged in the asymmetric synthesis of various pharmaceutical agents, including antibiotics and enzyme inhibitors.

-

Analytical and Metabolic Research: Its distinct chemical properties allow for its use in analytical separation techniques and as a potential tracer in metabolic studies.

Data Presentation: Synthesis and Analytical Parameters

The following tables summarize key quantitative data related to the use of threonine methyl ester derivatives in synthesis and analytical separations.

Table 1: Reagents and Conditions for the Synthesis of a Thiopeptide Derivative (AJ-024) using L-Threonine Methyl Ester Hydrochloride [1]

| Step | Reagent | Equivalents | Solvent | Temperature | Time | Yield (%) |

| a | L-Threonine methyl ester hydrochloride | 1.2 | CH₂Cl₂ | rt | 16 h | 80 |

| a | EDCI (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) | 1.5 | CH₂Cl₂ | rt | 16 h | 80 |

| a | HOBt (Hydroxybenzotriazole) | 1.5 | CH₂Cl₂ | rt | 16 h | 80 |

| a | Et₃N (Triethylamine) | 4 | CH₂Cl₂ | rt | 16 h | 80 |

Table 2: HPLC Conditions for Chiral Separation of DL-Threonine [2]

| Parameter | Condition |

| Column | Astec® CHIROBIOTIC® T (teicoplanin-based) |

| 25 cm x 4.6 mm I.D. | |

| Mobile Phase | Water : Methanol : Formic Acid (70:30:0.1) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV |

Experimental Protocols

Protocol 1: Peptide Coupling using L-Threonine Methyl Ester Hydrochloride in the Synthesis of AJ-024[1]

This protocol details the first step in the synthesis of the thiopeptide derivative AJ-024, which involves the coupling of L-threonine methyl ester hydrochloride with a carboxylic acid.

Materials:

-

Carboxylic acid starting material

-

L-Threonine methyl ester hydrochloride

-

EDCI (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride)

-

HOBt (Hydroxybenzotriazole)

-

Et₃N (Triethylamine)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Standard glassware for organic synthesis

-

Magnetic stirrer

Procedure:

-

Dissolve the carboxylic acid starting material in dichloromethane (CH₂Cl₂).

-

To this solution, add L-Threonine methyl ester hydrochloride (1.2 equivalents).

-

Add HOBt (1.5 equivalents) and EDCI (1.5 equivalents) to the reaction mixture.

-

Finally, add triethylamine (B128534) (Et₃N) (4 equivalents) to initiate the coupling reaction.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, work up the reaction mixture to isolate the dipeptide product. This typically involves washing with aqueous solutions to remove unreacted reagents and byproducts, followed by drying and concentration of the organic phase.

-

The crude product can be purified by column chromatography to yield the desired dipeptide with an approximate yield of 80%.

Protocol 2: General Procedure for Chiral HPLC Separation of DL-Threonine[2]

This protocol provides a general method for the analytical separation of the D- and L-enantiomers of threonine using a chiral stationary phase.

Materials:

-

DL-Threonine sample

-

HPLC-grade water

-

HPLC-grade methanol

-

Formic acid

-

Astec® CHIROBIOTIC® T column (or equivalent teicoplanin-based chiral stationary phase)

-

HPLC system with UV detector

Procedure:

-

Prepare the mobile phase by mixing water, methanol, and formic acid in a 70:30:0.1 volume ratio. Degas the mobile phase before use.

-

Dissolve the DL-Threonine sample in the mobile phase to a suitable concentration.

-

Install the Astec® CHIROBIOTIC® T column in the HPLC system and equilibrate it with the mobile phase at a flow rate of 1.0 mL/min.

-

Set the column temperature to 25 °C.

-

Set the UV detector to an appropriate wavelength for detecting threonine.

-

Inject the prepared sample onto the column.

-

Record the chromatogram. The D- and L-enantiomers should elute as two separate peaks at different retention times.

-

The relative peak areas can be used to determine the enantiomeric composition of the sample.

Mandatory Visualizations

Applications in Drug Discovery and Development

As a Chiral Precursor for β-Lactam Antibiotics

The threonine backbone is a common structural feature in many β-lactam antibiotics. The chiral centers in threonine can be used to control the stereochemistry of the final antibiotic, which is crucial for its biological activity. This compound can be resolved into its individual enantiomers, and the desired enantiomer can then be used in a multi-step synthesis to construct the β-lactam ring with the correct stereochemical configuration.

In the Synthesis of Kinase Inhibitors

Many protein kinase inhibitors possess chiral centers, and their efficacy and selectivity are often dependent on the stereochemistry of these centers. Threonine derivatives, including the methyl ester, can serve as chiral synthons for the construction of these inhibitors. The hydroxyl group of threonine can be functionalized or used as a handle for further chemical transformations in the synthesis of complex kinase inhibitor scaffolds.

Precursor for Antiviral Nucleoside Analogues

Threonine and its derivatives can be used as starting materials for the synthesis of novel nucleoside analogues with potential antiviral activity. The chiral backbone of threonine can be incorporated into the sugar-like moiety of the nucleoside analogue, influencing its interaction with viral enzymes such as polymerases and reverse transcriptases.

Metabolic Pathway Research

While this compound is primarily a synthetic building block, isotopically labeled versions (e.g., with ¹³C or ¹⁵N) have the potential to be used in metabolic flux analysis.[3] By introducing a labeled threonine derivative into a biological system, researchers can trace the metabolic fate of the threonine backbone through various biochemical pathways. This can provide valuable insights into amino acid metabolism and its deregulation in disease states.

Conclusion

This compound is a valuable and versatile reagent in the modern research laboratory. Its utility spans from the fundamental construction of peptides to the intricate asymmetric synthesis of complex pharmaceuticals. The experimental protocols and data presented in this guide highlight its practical applications and provide a foundation for its use in a variety of research contexts. As the demand for enantiomerically pure and complex molecules continues to grow, the importance of chiral building blocks like this compound in drug discovery and development is set to increase.

References

DL-Threonine Methyl Ester Hydrochloride: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Threonine methyl ester hydrochloride is a derivative of the essential amino acid DL-Threonine. It serves as a valuable building block in various chemical syntheses, particularly in the fields of peptide chemistry and pharmaceutical development. An understanding of its solubility is critical for its effective use in these applications, influencing reaction kinetics, purification strategies, and formulation development.

This technical guide provides a summary of the available solubility information for this compound. It is important to note that while qualitative solubility data is readily available from commercial suppliers, specific quantitative solubility data (e.g., g/100 mL or molarity at various temperatures) is not extensively documented in publicly available literature. Therefore, this guide also provides a detailed, generalized experimental protocol for determining the solubility of this and similar compounds in a laboratory setting.

Solubility Profile

The hydrochloride salt form of DL-Threonine methyl ester generally enhances its aqueous solubility compared to its free base form.[1] The available data on its solubility in common laboratory solvents is summarized below.

| Solvent | Qualitative Solubility | Reference |

| Water | Soluble | [1][2] |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid compound like this compound. This method, often referred to as the isothermal equilibrium method, involves preparing a saturated solution at a specific temperature and then determining the concentration of the solute.

Materials and Equipment:

-

This compound

-

Solvent of interest (e.g., deionized water, ethanol, phosphate-buffered saline)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature incubator or water bath

-

Vortex mixer and/or magnetic stirrer with stir bars

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount will depend on the expected solubility but should be enough to ensure that undissolved solid remains.

-

Add a precise volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Agitation can be achieved using a vortex mixer at regular intervals or continuous stirring with a magnetic stirrer.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

For finer suspensions, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the liquid.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic particles.

-

Accurately dilute the filtered saturated solution with the appropriate solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC with UV detection, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the experimental samples.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/100 mL, or molarity (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

References

Stability and Storage of DL-Threonine Methyl Ester Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for DL-Threonine methyl ester hydrochloride. The information herein is intended to support researchers and professionals in the pharmaceutical and biotechnology sectors in ensuring the integrity and reliability of this compound in their work. This document details potential degradation pathways, outlines experimental protocols for stability assessment, and presents available data in a structured format.

Chemical Properties and Structure

This compound is the hydrochloride salt of the methyl ester of the amino acid DL-Threonine. The presence of a chiral center means it exists as a racemic mixture of D- and L-enantiomers. Its chemical structure includes a primary amine, a secondary alcohol, and a methyl ester group, all of which can influence its stability.

| Property | Value |

| Chemical Formula | C₅H₁₂ClNO₃ |

| Molecular Weight | 169.61 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Recommended Storage Conditions

To maintain the integrity of this compound, proper storage is crucial. The following conditions are based on information from various suppliers and safety data sheets.

| Condition | Recommendation |

| Temperature | Powder: -20°C for long-term storage (up to 3 years). 4°C for shorter-term storage (up to 2 years). In solvent: -80°C (up to 6 months) or -20°C (up to 1 month). |

| Atmosphere | Store in a tightly sealed container to protect from moisture and air. |

| Light | Store in a light-resistant container to prevent photodegradation. |

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated. Understanding these pathways is essential for developing stability-indicating analytical methods and for identifying potential impurities.

A primary degradation pathway is the hydrolysis of the methyl ester to form DL-Threonine and methanol. This reaction can be catalyzed by both acidic and basic conditions. Another potential degradation route involves the oxidation of the secondary alcohol or the amino group. Thermal stress can lead to various decomposition reactions, including decarboxylation and deamination. Photodegradation is also a possibility, particularly under UV light exposure.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound involves subjecting the compound to forced degradation under various stress conditions and analyzing the resulting samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and to develop and validate a stability-indicating analytical method.

4.1.1. Hydrolytic Degradation

-

Acid Hydrolysis:

-

Prepare a solution of this compound in a suitable solvent (e.g., water or methanol).

-

Add an appropriate amount of a strong acid (e.g., 0.1 M HCl).

-

Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

-

At various time points, withdraw samples, neutralize with a suitable base (e.g., 0.1 M NaOH), and dilute to a known concentration for analysis.

-

-

Base Hydrolysis:

-

Prepare a solution of this compound.

-

Add an appropriate amount of a strong base (e.g., 0.1 M NaOH).

-

Maintain the solution at a controlled temperature (e.g., 60°C) for a specified period.

-

At various time points, withdraw samples, neutralize with a suitable acid (e.g., 0.1 M HCl), and dilute for analysis.

-

-

Neutral Hydrolysis:

-

Dissolve this compound in purified water.

-

Heat the solution at a controlled temperature (e.g., 80°C) for a specified period.

-

Withdraw samples at various time points and dilute for analysis.

-

4.1.2. Oxidative Degradation

-

Prepare a solution of this compound.

-

Add a suitable oxidizing agent (e.g., 3% hydrogen peroxide).

-

Keep the solution at room temperature or a slightly elevated temperature for a specified period.

-

Withdraw samples at various time points and dilute for analysis.

4.1.3. Thermal Degradation

-

Place the solid this compound in a controlled temperature and humidity chamber.

-

Expose the sample to a high temperature (e.g., 80°C) for an extended period (e.g., 7 days).

-

At various time points, withdraw samples, dissolve in a suitable solvent, and analyze.

4.1.4. Photolytic Degradation

-

Expose a solution of this compound and the solid compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

-

A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[1][2][3][4][5]

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the exposed and control samples at appropriate time points.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. A typical method would involve:

-

Column: A reversed-phase C18 column is commonly used for separating polar compounds.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective. The pH of the mobile phase should be carefully controlled to ensure good peak shape and separation.

-

Detection: UV detection is suitable if the compound or its degradation products have a chromophore. If not, derivatization or other detection methods like mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) may be necessary.

-

Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Data Presentation

Table 1: Summary of Forced Degradation Results

| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT) |

| 0.1 M HCl, 60°C, 24h | Data to be generated | Data to be generated | Data to be generated |

| 0.1 M NaOH, 60°C, 24h | Data to be generated | Data to be generated | Data to be generated |

| 3% H₂O₂, RT, 24h | Data to be generated | Data to be generated | Data to be generated |

| 80°C, 7 days (Solid) | Data to be generated | Data to be generated | Data to be generated |

| Photolytic (ICH Q1B) | Data to be generated | Data to be generated | Data to be generated |

Table 2: Long-Term Stability Data (Example)

| Storage Condition | Time Point | Assay (%) | Total Impurities (%) |

| -20°C | 0 | 100.0 | <0.1 |

| 12 months | Data to be generated | Data to be generated | |

| 24 months | Data to be generated | Data to be generated | |

| 36 months | Data to be generated | Data to be generated | |

| 4°C | 0 | 100.0 | <0.1 |

| 12 months | Data to be generated | Data to be generated | |

| 24 months | Data to be generated | Data to be generated |

Conclusion

The stability of this compound is influenced by temperature, moisture, light, and pH. The primary degradation pathway is likely the hydrolysis of the ester linkage. Proper storage at low temperatures in a tightly sealed, light-resistant container is essential to maintain its purity and integrity. For rigorous stability assessment, forced degradation studies coupled with a validated stability-indicating HPLC method are necessary. The experimental protocols and data presentation formats outlined in this guide provide a framework for researchers to conduct their own stability studies and ensure the quality of their results.

References

In-Depth Technical Guide: Safety Profile of DL-Threonine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used for emergency response. Always consult the official SDS and follow established laboratory safety protocols when handling any chemical.

Introduction

DL-Threonine methyl ester hydrochloride is a derivative of the essential amino acid threonine, utilized primarily as a building block in peptide synthesis and in various biochemical research applications. Understanding its safety profile is crucial for ensuring safe handling and for the accurate interpretation of experimental results. This guide provides a comprehensive overview of the available safety data, presented in a clear and accessible format for the target audience. It is important to note that specific quantitative toxicological data for this compound is limited, and much of the available information is based on the parent compound, L-threonine, and general principles of chemical safety.

Hazard Identification and Classification

This compound is generally not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, as with any chemical, it should be handled with care.

Potential Health Effects:

-

Eye Contact: May cause eye irritation.[1]

-

Skin Contact: May cause skin irritation. Prolonged or repeated contact may be harmful if absorbed through the skin.[1]

-

Inhalation: May cause respiratory tract irritation.[1]

-

Ingestion: May cause irritation of the digestive tract. The toxicological properties have not been fully investigated, but it may be harmful if swallowed.[1]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO₃ · HCl | [2] |

| Molecular Weight | 169.61 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Soluble in water | [3] |

| Melting Point | Approximately 64 °C (for L-isomer) | [4] |

Toxicological Data

However, data for the parent amino acid, L-threonine, suggest a low order of toxicity. A four-week rodent toxicity study on L-threonine indicated a No-Observed-Adverse-Effect Level (NOAEL) of 854.3 mg/kg body weight per day (the only dose tested).[5][6] In a 13-week feeding study in rats, the NOAEL for L-threonine was established as 3266.9 mg/kg body weight/day for males and 3673.3 mg/kg body weight/day for females.

| Substance | Test Animal | Route of Administration | Toxicity Value | Reference |

| L-Threonine | Rodent | Oral (4 weeks) | NOAEL: 854.3 mg/kg bw/day | [5][6] |

| L-Threonine | Rat | Oral (13 weeks) | NOAEL (male): 3266.9 mg/kg bw/day | |

| L-Threonine | Rat | Oral (13 weeks) | NOAEL (female): 3673.3 mg/kg bw/day |

Note: The absence of specific data for the methyl ester hydrochloride derivative necessitates a cautious approach, assuming its toxicity profile could differ from the parent amino acid.

Experimental Protocols

Detailed experimental protocols for the safety testing of this compound are not publicly available. However, standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) are typically followed for assessing the acute oral toxicity of chemical substances.

General Protocol for Acute Oral Toxicity Assessment (Based on OECD Guidelines)

A generalized workflow for determining the acute oral toxicity of a substance like this compound, based on OECD Test Guidelines (e.g., TG 420, 423, 425), is outlined below. The primary goal of these modern guidelines is to obtain information on the acute toxicity of a substance while minimizing the number of animals used.

Key Steps in the Protocol:

-

Substance Characterization: The identity, purity, and stability of the this compound are confirmed.

-

Animal Selection and Acclimatization: A suitable animal model, typically rats of a single sex (often females as they can be slightly more sensitive), is chosen. The animals are acclimatized to the laboratory conditions.

-

Dose Formulation: The test substance is prepared in an appropriate vehicle (e.g., water, corn oil) at the desired concentrations.

-

Dosing: The substance is administered orally via gavage. The volume administered is based on the animal's body weight.

-

Observation: Animals are observed for signs of toxicity and mortality at regular intervals for at least 14 days. Body weight is also monitored.

-

Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

-

Data Analysis: The results are used to classify the substance according to GHS for acute toxicity.

Handling and Storage

To ensure safety, the following handling and storage procedures should be followed:

| Aspect | Recommendation | Reference |

| Handling | Use in a well-ventilated area. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Wash hands thoroughly after handling. | [1][7] |

| Storage | Store in a tightly sealed container in a cool, dry place. It is often recommended to store at deep freeze temperatures (below -20°C). Keep away from incompatible materials such as strong oxidizing agents. | [1][7] |

First Aid Measures

In case of exposure, the following first aid measures are recommended:

| Exposure Route | First Aid Measure | Reference |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention. | [1] |

| Skin Contact | Flush skin with plenty of water. Remove contaminated clothing. If irritation develops, seek medical attention. | [1] |

| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention. | [1] |

| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. | [1] |

Signaling Pathways and Mechanism of Action

There is no specific information available in the scientific literature regarding the signaling pathways or toxicological mechanisms of action for this compound. For amino acid derivatives in general, toxicity can arise from various mechanisms, including interference with metabolic pathways, oxidative stress, or interaction with cellular receptors. However, without specific studies on this compound, any discussion of its mechanism of toxicity would be speculative.

The logical relationship for assessing the safety of a substance for which limited specific data is available is depicted below.

Conclusion

This compound is a chemical with a limited specific toxicological dataset. Based on the available information for its parent compound, L-threonine, it is expected to have a low order of acute toxicity. However, the ester and hydrochloride moieties may alter its biological properties, and therefore, it should be handled with appropriate caution in a laboratory setting. The use of standard personal protective equipment and adherence to good laboratory practices are essential to minimize any potential risks. For definitive risk assessment, further toxicological studies following established guidelines would be required.

References

- 1. researchgate.net [researchgate.net]

- 2. fishersci.com [fishersci.com]

- 3. journalejnfs.com [journalejnfs.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. scribd.com [scribd.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

Spectroscopic Profile of DL-Threonine Methyl Ester Hydrochloride: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for DL-Threonine methyl ester hydrochloride, a derivative of the essential amino acid threonine. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering a centralized resource for its spectral characteristics. The guide details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Chemical Structure

This compound

Molecular Formula: C₅H₁₂ClNO₃ Molecular Weight: 169.61 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~4.1-4.3 | d | 1H | α-H | Coupled to β-H. |

| ~3.9-4.1 | m | 1H | β-H | Coupled to α-H and γ-CH₃. |

| 3.78 | s | 3H | -OCH₃ | Singlet from the methyl ester group. |

| ~1.3-1.4 | d | 3H | γ-CH₃ | Coupled to β-H. |

Solvent: D₂O. Reference: TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~170-172 | C=O | Carbonyl carbon of the ester. |

| ~66-68 | β-C | Carbon bearing the hydroxyl group. |

| ~58-60 | α-C | Carbon bearing the amino group. |

| ~52-54 | -OCH₃ | Methyl carbon of the ester. |

| ~19-21 | γ-C | Methyl group carbon. |

Solvent: D₂O. Reference: TMS (0 ppm).

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | O-H stretch (hydroxyl group) |

| ~3100-2800 | Strong, Broad | N-H stretch (ammonium group) |

| ~2980-2940 | Medium | C-H stretch (aliphatic) |

| ~1745-1735 | Strong | C=O stretch (ester carbonyl) |

| ~1600-1500 | Medium | N-H bend (ammonium group) |

| ~1250-1200 | Strong | C-O stretch (ester) |

| ~1100-1050 | Medium | C-O stretch (hydroxyl group) |

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Notes |

| 134.0817 | [M-HCl+H]⁺ | Protonated molecule (free base). |

| 116.0712 | [M-HCl-H₂O+H]⁺ | Loss of water from the protonated molecule. |

| 74.0606 | [M-HCl-C₂H₅O]⁺ | Loss of the ethoxy group. |

| 59.0391 | [COOCH₃]⁺ | Fragment corresponding to the methyl ester group. |

| 45.0340 | [CH(OH)CH₃]⁺ | Fragment from cleavage of the Cα-Cβ bond. |

Ionization mode: Electrospray Ionization (ESI+).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization for specific samples and equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

Apply a 90° pulse with a relaxation delay of 1-5 seconds.

-

Process the data with an exponential window function and Fourier transform.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., DSS or TSP).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire a larger number of scans (typically several thousand) due to the low natural abundance of ¹³C.

-

Process the data with an exponential window function and Fourier transform.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, scan the range from 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µM) in a suitable solvent system, such as a mixture of water and methanol (B129727) or acetonitrile, often with a small amount of formic acid to promote ionization.

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

-

Acquisition (ESI+):

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Set the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve stable and optimal ionization.

-

Acquire mass spectra in the positive ion mode over a relevant m/z range (e.g., 50-300 amu).

-

For fragmentation analysis (MS/MS), select the parent ion of interest (e.g., m/z 134.1) and apply collision-induced dissociation (CID) with varying collision energies to generate a fragment ion spectrum.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Unveiling DL-Threonine Methyl Ester Hydrochloride: A Technical Guide for Researchers

An In-depth Exploration of the Discovery, Synthesis, and Applications of a Versatile Amino Acid Derivative

This technical guide provides a comprehensive overview of DL-Threonine methyl ester hydrochloride, a pivotal derivative of the essential amino acid threonine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, detailed synthesis protocols, physicochemical properties, and its significant applications in modern organic synthesis and medicinal chemistry.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the isolation and characterization of threonine itself. Threonine, the last of the 20 common proteinogenic amino acids to be identified, was discovered in 1935 by William Cumming Rose and Curtis Meyer. Following this, the exploration of amino acid derivatives for use in peptide synthesis and other biochemical studies became a natural progression for chemists.

While a singular "discovery" paper for this compound is not readily identifiable, its synthesis is a classic example of Fischer esterification, a method developed by Emil Fischer in the late 19th and early 20th centuries for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst. The hydrochloride salt form offers improved stability and solubility in certain solvents, making it a practical choice for laboratory use. Early syntheses of amino acid esters were foundational to the development of peptide chemistry, allowing for the protection of the carboxyl group to enable controlled peptide bond formation.

Physicochemical Properties

This compound is a white to off-white solid. As a racemic mixture, it contains equal amounts of the D- and L-enantiomers. The hydrochloride salt enhances its stability and solubility in polar solvents.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂ClNO₃ | [1] |

| Molecular Weight | 169.61 g/mol | [1][2] |

| CAS Number | 62076-66-8 | [1] |

| Appearance | White to off-white solid | [1] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |

Note: Some properties may be listed for the individual L- or D-isomers in various sources, but are generally applicable to the DL-form as well.

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through the esterification of DL-Threonine. Two common and effective methods are detailed below.

Thionyl Chloride Method

This is a widely used and efficient method for the preparation of amino acid methyl esters. Thionyl chloride reacts with methanol (B129727) to form methyl chloroformate and HCl in situ, which then facilitates the esterification.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend DL-Threonine (1 equivalent) in anhydrous methanol.

-

Cooling: Cool the suspension to -10°C to 0°C in an ice-salt bath.

-

Addition of Thionyl Chloride: Add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred suspension while maintaining the low temperature. The addition is exothermic.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield pure this compound.[3][4]

Trimethylchlorosilane (TMSCl) Method

This method offers a milder alternative to the thionyl chloride method and often results in high yields. TMSCl reacts with methanol to generate HCl in situ, which catalyzes the esterification.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask containing DL-Threonine (1 equivalent), add anhydrous methanol.

-

Addition of TMSCl: Add trimethylchlorosilane (2 equivalents) dropwise to the suspension at room temperature with stirring.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

Purification: The product can be purified by recrystallization from an appropriate solvent pair to afford this compound.[5][6]

Applications in Research and Development

This compound serves as a crucial building block in organic synthesis, particularly in the fields of peptide chemistry and the development of chiral drugs.

Peptide Synthesis